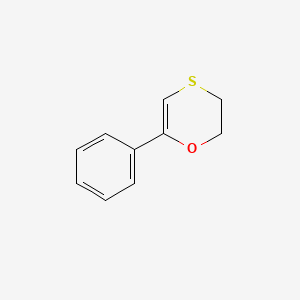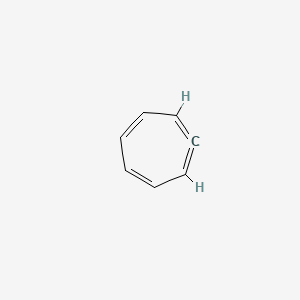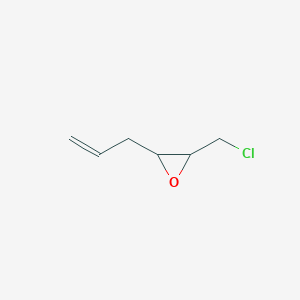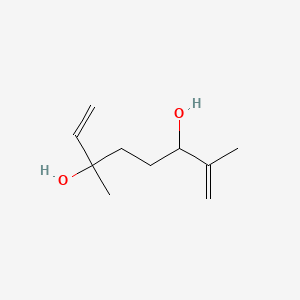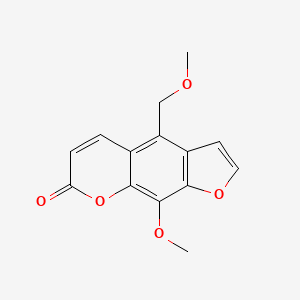
5,10-Dimethyl-5,10-dihydrophenazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is a chemical compound with the molecular formula C14H14N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium typically involves the reduction of phenazine derivatives. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully reduced phenazine compounds.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Fully reduced phenazine compounds.
Substitution: Various substituted phenazine derivatives.
Applications De Recherche Scientifique
5,10-Dimethyl-5,10-dihydrophenazin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with redox-active sites in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dihydro-5,10-dimethylphenazine
Uniqueness
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
46492-21-1 |
|---|---|
Formule moléculaire |
C14H15N2+ |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
5,10-dimethyl-5H-phenazin-5-ium |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3/p+1 |
Clé InChI |
GVTGSIMRZRYNEI-UHFFFAOYSA-O |
SMILES canonique |
C[NH+]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)


